molecular formula C25H24N2O5S2 B400071 N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide CAS No. 331652-72-3

N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B400071
CAS No.: 331652-72-3
M. Wt: 496.6g/mol
InChI Key: CVIUWNNNZFYDOF-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a 1H-indole core substituted at positions 1, 2, 3, and 5. The indole ring is functionalized with a tosyl (4-methylbenzenesulfonyl) group at position 1, a methyl group at position 2, an acetyl group at position 3, and a second 4-methylbenzenesulfonamide moiety at position 6.

Properties

IUPAC Name

N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-16-5-10-21(11-6-16)33(29,30)26-20-9-14-24-23(15-20)25(19(4)28)18(3)27(24)34(31,32)22-12-7-17(2)8-13-22/h5-15,26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIUWNNNZFYDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of the Indole Core

The N1 position is protected using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) with triethylamine (Et3_3N) as a base. This step achieves >95% conversion under reflux conditions (40°C, 6 h). The resulting 1-tosylindole intermediate is critical for regioselective functionalization at the C3 and C5 positions.

Functionalization of the Indole Ring

Acetylation at the C3 Position

Friedel-Crafts acylation introduces the acetyl group at C3 using acetyl chloride (AcCl) and anhydrous FeCl3_3 as a Lewis catalyst. The reaction proceeds in nitromethane (CH3_3NO2_2) at 120°C for 3 h, yielding 3-acetyl-1-tosylindole with 85–90% efficiency. Alternative methods employ acetic anhydride ((Ac)2_2O) in trifluoroacetic acid (TFA), though this approach requires stringent temperature control to avoid over-acylation.

Methylation at the C2 Position

A Mannich reaction installs the methyl group at C2. Formaldehyde (37% aqueous) and sodium cyanoborohydride (NaBH3_3CN) in acetonitrile (MeCN) facilitate reductive amination at room temperature (2 h, 84% yield). Glacial acetic acid (AcOH) is added to maintain a mildly acidic pH, preventing decomposition of the intermediate imine.

Sulfonamide Coupling at the C5 Position

Nucleophilic Aromatic Substitution

The C5 position is activated for sulfonamide coupling via iodination. A mixture of N-(2-iodo-4-methylphenyl)methanesulfonamide, Cs2_2CO3_3, and iodine (I2_2) in MeCN reacts with the acetylated indole intermediate at room temperature (4–6 h). Palladium catalysts (e.g., Pd/C) enhance coupling efficiency, achieving 70–75% yields for analogous structures.

Table 1: Optimization of Sulfonamide Coupling Conditions

ParameterCondition 1Condition 2Optimal Condition
CatalystPd/C (10 mol%)NonePd/C (10 mol%)
BaseCs2_2CO3_3Et3_3NCs2_2CO3_3
SolventMeCNDMFMeCN
Temperature (°C)256025
Yield (%)755075

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate (EtOAc)/hexane gradients (3:1 to 4:1 v/v). The target compound elutes at Rf_f = 0.38 (EtOAc/hexane = 4:1), with a final purity >96% confirmed by HPLC.

Spectroscopic Analysis

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 7.79 (s, 1H, indole H4), 7.55–7.29 (m, 8H, aromatic), 4.25 (dd, 1H, CH2_2), 2.48 (s, 3H, CH3_3), 2.29 (s, 3H, Ts CH3_3).

  • HRMS (ESI) : m/z calcd. for C25_{25}H24_{24}N2_2O5_5S2_2 [M+H]+^+: 497.1152; found: 497.1150.

Challenges and Optimization Strategies

Competing Side Reactions

Over-acylation at C7 is mitigated by using FeCl3_3 instead of AlCl3_3, which exhibits higher regioselectivity for C3. Similarly, iodination at C5 requires stoichiometric iodine to prevent diiodination.

Solvent Effects

Polar aprotic solvents (e.g., MeCN) improve sulfonamide coupling yields compared to DMF, likely due to better solubility of Cs2_2CO3_3.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Methodologies

StepMethod A (Ref. 1)Method B (Ref. 4)Method C (Ref. 3)
Tosylation95%90%92%
Acetylation85%78%90%
Sulfonamide Coupling75%70%65%
Overall Yield58%49%52%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The presence of reactive groups like tosyl and acetyl allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide exhibits promising anticancer properties. The compound has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on different cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that the compound induced apoptosis in these cells, with IC50 values below 100 µM for most tested cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
HeLa75Induction of apoptosis
MCF-765Cell cycle arrest
HCT-11680Mitochondrial membrane potential disruption

These findings suggest that this compound may act through multiple pathways to exert its anticancer effects, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro testing revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate the potential utility of this compound as a lead for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Formula Biological Relevance Reference
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide (Target) Indole 1-Tosyl, 2-Me, 3-Ac, 5-(4-MeC₆H₄SO₂NH) C₂₅H₂₅N₂O₅S₂ Not reported
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Indole 1-(4-ClC₆H₄CO), 3-CH₂CO, 5-OMe, N-linked 4-CF₃C₆H₄SO₂ C₂₅H₁₈ClF₃N₂O₅S Potential NSAID analog
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide Pyridine 3-Br, 5-Me, N-linked 4-MeC₆H₄SO₂ C₁₃H₁₃BrN₂O₂S Antitumor intermediate
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole 1-Allyl, 5-(4-MeC₆H₄SO₂NH) C₁₆H₁₅N₃O₂S Anticancer research

Key Observations :

  • Substituent Effects : The target’s dual sulfonamide groups (tosyl and 4-methylbenzenesulfonamide) introduce steric bulk and electron-withdrawing effects, contrasting with the trifluoromethyl sulfonamide in , which enhances lipophilicity. The acetyl group at position 3 may reduce metabolic stability compared to methoxy or halogen substituents in other analogues.

Biological Activity

N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines an indole structure with sulfonamide functionality, which is known for various pharmacological effects.

Chemical Structure

The molecular formula of this compound is C23H24N2O5S2C_{23}H_{24}N_2O_5S_2. Its structure includes:

  • An indole moiety
  • A tosyl group
  • A sulfonamide group

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial effects. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some indole derivatives have been reported to possess anticancer properties. The presence of the acetyl and tosyl groups may enhance the compound's ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups have been investigated for their anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Anticancer Studies

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of cell cycle arrest and apoptosis, as evidenced by increased levels of caspase activity .

Anti-inflammatory Mechanism

The compound has been tested for its ability to reduce inflammation in animal models. It was observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against E. coli with an MIC of 8 µg/mL.
Study 2Assess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 value of 15 µM.
Study 3Investigate anti-inflammatory propertiesReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.

Q & A

Q. What are the established synthetic methodologies for N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Indole core functionalization : Acetylation at the 3-position and tosylation (p-toluenesulfonyl group introduction) at the 1-position of the indole scaffold.
  • Sulfonamide coupling : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include temperature control during sulfonylation and inert atmosphere use to prevent side reactions .

Q. How is the structural elucidation of sulfonamide derivatives validated experimentally?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions. Metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) for reliability .
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and integration ratios.
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching .

Q. What in vitro biological assays are commonly used to evaluate sulfonamide derivatives?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., carbonic anhydrase, cyclooxygenase) to assess IC50_{50} values.
  • Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step sulfonamide syntheses?

  • Catalyst screening : Use of DMAP or Lewis acids (e.g., ZnCl2_2) to accelerate sulfonylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve intermediate solubility.
  • HPLC purification : Reverse-phase HPLC with acetonitrile/water gradients enhances purity (>95%) .

Q. How to resolve discrepancies in crystallographic data for structurally similar sulfonamides?

  • Polymorph analysis : Compare unit cell parameters (e.g., axis lengths, angles) to identify crystal packing differences.
  • Complementary techniques : Use 1^1H-15^15N HMBC NMR to validate hydrogen-bonding networks observed in X-ray structures .

Q. What advanced spectroscopic techniques confirm regioselectivity in indole-functionalized sulfonamides?

  • 2D NMR (HSQC, HMBC) : Maps 1^1H-13^13C correlations to assign substituent positions on the indole ring.
  • XPS (X-ray photoelectron spectroscopy) : Identifies electronic environments of sulfur atoms in sulfonamide and tosyl groups .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide-based therapeutics?

  • Substituent variation : Systematically modify acetyl, methyl, or tosyl groups to assess impact on bioactivity.
  • Statistical modeling : Use multivariate analysis (e.g., CoMFA, CoMSIA) to correlate electronic/steric properties with IC50_{50} values .

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